Crotamiton
Overview
Description
Crotamiton is a scabicidal and antipruritic agent available as a cream or lotion for topical use only . It is used to treat scabies infection and to relieve the itching of certain skin conditions . It is a colorless to slightly yellowish oil, having a faint amine-like odor .
Molecular Structure Analysis
Crotamiton has a molecular formula of C13H17NO and an average mass of 203.280 Da . The structure of Crotamiton can be viewed in 3D models available in various chemical databases .Chemical Reactions Analysis
Crotamiton is an antiparasitic that is toxic to the scabies mite . It relieves itching by producing a counter-irritation. As Crotamiton evaporates from the skin, it produces a cooling effect .Physical And Chemical Properties Analysis
Crotamiton is a colorless to slightly yellowish oil, having a faint amine-like odor . It is miscible with alcohol and with methanol .Scientific Research Applications
Lifespan Extension and Stress Resistance in Caenorhabditis Elegans
- Scientific Field : Biomedical Sciences
- Summary of Application : Crotamiton and its derivative JM03 have been found to extend the lifespan and improve the resistance to oxidative and hypertonic stress in the nematode Caenorhabditis elegans .
- Methods of Application : The researchers screened a library of marketed drugs for their ability to extend the lifespan of C. elegans. Crotamiton showed anti-aging activity and was selected for further structural optimization .
- Results : JM03, a derivative of crotamiton, showed better activity in terms of lifespan-extension and stress resistance than crotamiton itself. It was found that JM03 extended the lifespan of C. elegans through osmotic avoidance abnormal-9 (OSM-9). Besides, JM03 improves the ability of nematode to resist oxidative stress and hypertonic stress through OSM-9 .
Removal of Crotamiton from Reverse Osmosis Concentrate
- Scientific Field : Environmental Sciences
- Summary of Application : A composite sheet consisting of titanium dioxide (TiO2) and zeolite has been used to remove crotamiton from reverse osmosis concentrate .
- Methods of Application : The composite sheet was used to adsorb crotamiton from reverse osmosis concentrate. The sheet was then exposed to ultraviolet light to photocatalytically decompose the crotamiton .
- Results : The composite sheet showed excellent performance for crotamiton adsorption without obvious inhibition by other components in the RO concentrate. With ultraviolet irradiation, crotamiton was simultaneously removed through adsorption and photocatalysis .
Treatment of Scabies and Pruritus
- Scientific Field : Dermatology
- Summary of Application : Crotamiton is used topically for the treatment of scabies caused by the mite Sarcoptes scabiei, for other mite infestations, head lice infestations, and for the symptomatic treatment of pruritus .
- Methods of Application : Crotamiton is applied topically to the affected area .
- Results : Crotamiton has been found to be effective in treating scabies and pruritus .
Comparative Efficacy of Topical Scabicides
- Scientific Field : Dermatology
- Summary of Application : Crotamiton has been compared with other topical scabicides such as permethrin and sulfur ointment for the treatment of scabies .
- Methods of Application : The study involved the application of these scabicides to patients with diagnosed scabies. The efficacy of the treatments was then compared .
- Results : Permethrin was found to be more effective than crotamiton, as it is both miticidal and ovicidal. Crotamiton, while effective against adult stages of the mite, is not known to kill eggs and larvae .
Anti-Pruritic Effect for Non-Scabietic Itching
- Scientific Field : Dermatology
- Summary of Application : Apart from treating scabies, Crotamiton has also been found to suppress non-scabietic itching in mice .
- Methods of Application : The study involved the application of Crotamiton to mice experiencing non-scabietic itching .
- Results : The study found that Crotamiton effectively suppressed non-scabietic itching in mice .
Photocatalytic Decomposition of Crotamiton
- Scientific Field : Environmental Sciences
- Summary of Application : Crotamiton has been used in studies to investigate the photocatalytic decomposition of pharmaceuticals and personal care products (PPCPs) in water .
- Methods of Application : The study involved the use of titanium dioxide (TiO2) as a photocatalyst under UV light to decompose crotamiton in water .
- Results : The study found that crotamiton could be effectively decomposed by TiO2 under UV light .
Anti-Aging Effects in C. Elegans
- Scientific Field : Biomedical Sciences
- Summary of Application : A derivative of crotamiton, JM03, has been found to extend the lifespan and improve the resistance to oxidative and hypertonic stress in the nematode Caenorhabditis elegans .
- Methods of Application : The researchers replaced the ortho-methyl of crotamiton with ortho-fluoro to obtain JM03. They then tested its effects on the lifespan and stress resistance of C. elegans .
- Results : JM03 showed better activity in terms of lifespan-extension and stress resistance than crotamiton itself. It was found that JM03 extended the lifespan of C. elegans through osmotic avoidance abnormal-9 (OSM-9) and improved the ability of the nematode to resist oxidative stress and hypertonic stress .
Safety And Hazards
Crotamiton is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing off with soap and plenty of water in case of skin contact .
properties
IUPAC Name |
(E)-N-ethyl-N-(2-methylphenyl)but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTGGZPQPQTDQF-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1C)C(=O)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256463 | |
Record name | (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85148369 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Crotamiton | |
CAS RN |
124236-29-9, 483-63-6 | |
Record name | (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124236-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Crotamiton [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crotamiton, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124236299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | crotamiton | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Crotamiton | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Ethyl-o-crotonotoluidide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CROTAMITON, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EEH27851Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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